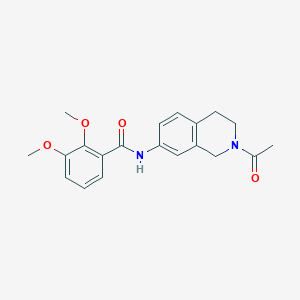

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-13(23)22-10-9-14-7-8-16(11-15(14)12-22)21-20(24)17-5-4-6-18(25-2)19(17)26-3/h4-8,11H,9-10,12H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLMGVMHZALPQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

Acetylation: The tetrahydroisoquinoline core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Coupling with dimethoxybenzamide: The acetylated tetrahydroisoquinoline is then coupled with 2,3-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper sulfate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide has been explored for various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of cancer and neurodegenerative diseases.

Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs of Tetrahydroisoquinoline-Benzamide Derivatives

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the tetrahydroisoquinoline ring or benzamide group:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Core Flexibility: The tetrahydroisoquinoline core (in the target compound and ) is structurally distinct from tetrahydroquinoline (in G511-0318 ), which may influence receptor-binding specificity.

Benzamide Modifications: The 2,3-dimethoxybenzamide in the target compound is simpler than the 2,3,4-trimethoxy variant in , which may alter electronic properties and hydrogen-bonding interactions.

Microbial volatiles such as 2,3-dimethoxybenzamide () indicate broader biological roles, including antifungal activity .

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide is a synthetic organic compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound has garnered attention due to its potential biological activities and pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 384.4 g/mol. The compound features a tetrahydroisoquinoline core modified by an acetyl group and a dimethoxy-substituted benzamide moiety. This unique structural arrangement is thought to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research suggests that it may function as an inhibitor of certain enzymes or receptors, leading to various downstream effects in cellular processes.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis.

- Receptor Interaction : It potentially binds to sigma receptors or other relevant targets that modulate cellular signaling pathways.

Anticancer Properties

Several studies have indicated that this compound exhibits significant anticancer properties:

- Cell Viability Assays : In vitro studies have demonstrated that this compound reduces the viability of various cancer cell lines. For instance, it has shown cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| MCF-7 | 15.6 | 50% cell death |

| A549 | 12.3 | 60% cell death |

Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound:

- Neuroprotection in Animal Models : In rodent models of neurodegenerative diseases (e.g., Alzheimer's), administration of the compound resulted in reduced neuronal apoptosis and improved cognitive function.

Case Studies

- Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry examined the effects of this compound on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 15.6 µM, alongside increased apoptosis markers such as caspase activation .

- Neuroprotection Study : In a preclinical study involving rats subjected to neurotoxic agents, administration of this compound showed significant protection against cognitive decline and neuronal loss compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.